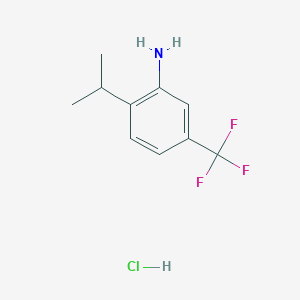

2-Propan-2-yl-5-(trifluoromethyl)aniline;hydrochloride

説明

BenchChem offers high-quality 2-Propan-2-yl-5-(trifluoromethyl)aniline;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propan-2-yl-5-(trifluoromethyl)aniline;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-propan-2-yl-5-(trifluoromethyl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N.ClH/c1-6(2)8-4-3-7(5-9(8)14)10(11,12)13;/h3-6H,14H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSMDABRVGMMWCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Propan-2-yl-5-(trifluoromethyl)aniline Hydrochloride

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization methods for 2-Propan-2-yl-5-(trifluoromethyl)aniline hydrochloride, a valuable building block in medicinal chemistry and materials science. Trifluoromethylated anilines are of significant interest in pharmaceutical development due to the ability of the trifluoromethyl group to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] This document offers a robust, scientifically-grounded framework for the preparation and rigorous analytical validation of this specific substituted aniline, intended for researchers, chemists, and professionals in drug discovery and development. The proposed synthesis is a two-step process involving a Friedel-Crafts alkylation followed by a chemoselective reduction of a nitro intermediate. The guide culminates in a detailed exposition of analytical techniques for structural confirmation and purity assessment.

Introduction and Significance

Substituted anilines are foundational scaffolds in the synthesis of a vast array of pharmaceuticals and agrochemicals. The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule.[1] The 2-propan-2-yl (isopropyl) substituent, on the other hand, can provide steric bulk and influence the conformational preferences of the molecule, which can be crucial for its biological activity. The hydrochloride salt form of the target compound enhances its stability and solubility in aqueous media, which is often advantageous for handling and formulation.

Given the importance of this class of compounds, a reliable and well-documented synthetic route and a comprehensive characterization protocol are essential for its effective utilization in research and development. This guide aims to provide such a resource, grounded in established chemical principles and analogous transformations.

Proposed Synthesis Pathway

The synthesis of 2-Propan-2-yl-5-(trifluoromethyl)aniline hydrochloride can be envisioned through a two-step sequence starting from 1-nitro-4-(trifluoromethyl)benzene. The core strategy involves the introduction of the isopropyl group via a Friedel-Crafts alkylation, followed by the reduction of the nitro group to the desired aniline. The final step is the formation of the hydrochloride salt.

Caption: Proposed synthetic pathway for 2-Propan-2-yl-5-(trifluoromethyl)aniline hydrochloride.

Step 1: Friedel-Crafts Alkylation of 1-Nitro-4-(trifluoromethyl)benzene

The introduction of the isopropyl group onto the aromatic ring can be achieved via a Friedel-Crafts alkylation reaction. The trifluoromethyl group is a deactivating, meta-directing group, while the nitro group is also deactivating and meta-directing. However, in this case, the directing effects are synergistic, and the incoming electrophile will be directed to the position ortho to the nitro group and meta to the trifluoromethyl group.

Reaction:

1-Nitro-4-(trifluoromethyl)benzene + 2-Chloropropane --(AlCl₃)--> 2-Isopropyl-5-(trifluoromethyl)nitrobenzene

Causality of Experimental Choices:

-

Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is a common and effective Lewis acid for Friedel-Crafts alkylation, as it can efficiently generate the isopropyl carbocation from 2-chloropropane.

-

Solvent: A non-polar, aprotic solvent such as dichloromethane (DCM) or dichloroethane (DCE) is typically used to dissolve the reactants and facilitate the reaction without interfering with the catalyst.

-

Temperature: The reaction is usually carried out at low temperatures (e.g., 0 °C) to control the exothermicity and minimize side reactions such as polyalkylation.

Step 2: Reduction of 2-Isopropyl-5-(trifluoromethyl)nitrobenzene

The reduction of the nitro group to an amine is a common and well-established transformation in organic synthesis. Several methods can be employed for this step.

Reaction:

2-Isopropyl-5-(trifluoromethyl)nitrobenzene --(Reducing Agent)--> 2-Propan-2-yl-5-(trifluoromethyl)aniline

Causality of Experimental Choices:

-

Catalytic Hydrogenation: This is often the cleanest method, using a catalyst such as palladium on carbon (Pd/C) with hydrogen gas. It typically proceeds under mild conditions and produces water as the only byproduct.[1]

-

Metal-Acid Reduction: A classic and robust method involves the use of a metal, such as tin(II) chloride (SnCl₂) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl).[2] This method is often high-yielding and tolerant of various functional groups.

Step 3: Formation of the Hydrochloride Salt

The final step involves the conversion of the free aniline to its hydrochloride salt. This is typically achieved by treating a solution of the aniline with hydrochloric acid.

Reaction:

2-Propan-2-yl-5-(trifluoromethyl)aniline + HCl --> 2-Propan-2-yl-5-(trifluoromethyl)aniline hydrochloride

Causality of Experimental Choices:

-

Reagent: A solution of hydrogen chloride in a non-polar solvent like diethyl ether or dioxane is commonly used to precipitate the hydrochloride salt from a solution of the aniline in a compatible solvent.

-

Solvent: The choice of solvent is crucial to ensure the precipitation of the salt in high purity.

Detailed Experimental Protocols

Protocol for the Synthesis of 2-Isopropyl-5-(trifluoromethyl)nitrobenzene

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add 1-nitro-4-(trifluoromethyl)benzene (1.0 eq.).

-

Slowly add 2-chloropropane (1.5 eq.) to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography on silica gel.

Protocol for the Reduction of 2-Isopropyl-5-(trifluoromethyl)nitrobenzene

-

Dissolve 2-isopropyl-5-(trifluoromethyl)nitrobenzene (1.0 eq.) in ethanol.

-

Add tin(II) chloride dihydrate (3.0 eq.) and concentrated hydrochloric acid (5.0 eq.).

-

Heat the reaction mixture to reflux for 3-4 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture and carefully neutralize with a concentrated solution of sodium hydroxide until the pH is basic.

-

Extract the product with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 2-propan-2-yl-5-(trifluoromethyl)aniline.

Protocol for the Formation of the Hydrochloride Salt

-

Dissolve the crude 2-propan-2-yl-5-(trifluoromethyl)aniline in diethyl ether.

-

Slowly add a solution of HCl in diethyl ether (2M) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized 2-Propan-2-yl-5-(trifluoromethyl)aniline hydrochloride. The following techniques are recommended:

Caption: Workflow for the characterization of 2-Propan-2-yl-5-(trifluoromethyl)aniline hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

Predicted NMR Data:

| Technique | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~7.2-7.4 | m | Aromatic protons |

| ~3.0-3.2 | septet | -CH(CH₃)₂ | |

| ~1.2-1.4 | d | -CH(CH₃)₂ | |

| ~4.0-5.0 | br s | -NH₃⁺ | |

| ¹³C NMR | ~140-145 | s | C-NH₃⁺ |

| ~120-135 (q) | q | C-CF₃ | |

| ~115-130 | m | Aromatic carbons | |

| ~123 (q) | q | -CF₃ | |

| ~28-30 | s | -CH(CH₃)₂ | |

| ~22-24 | s | -CH(CH₃)₂ | |

| ¹⁹F NMR | ~ -60 to -65 | s | -CF₃ |

Protocol for NMR Spectroscopy: [3]

-

Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.

-

Reference the spectra to the residual solvent peak or an internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Predicted FTIR Data:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3200-3400 | N-H | Stretch (in free aniline) |

| 2800-3200 | N-H | Stretch (in hydrochloride salt) |

| 2850-2960 | C-H | Stretch (aliphatic) |

| 1600-1620 | N-H | Bend (in free aniline) |

| 1500-1600 | C=C | Stretch (aromatic) |

| 1100-1350 | C-F | Stretch (strong) |

Protocol for FTIR Spectroscopy: [3]

-

Acquire the FTIR spectrum using either the KBr pellet method or an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): m/z = 217.10 (for the free aniline)

-

Major Fragments: Loss of a methyl group (M-15), loss of the isopropyl group (M-43).

Protocol for Mass Spectrometry:

-

Analyze the sample using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Obtain a high-resolution mass spectrum to confirm the elemental composition.

Conclusion

This technical guide has outlined a plausible and scientifically sound approach for the synthesis and characterization of 2-Propan-2-yl-5-(trifluoromethyl)aniline hydrochloride. The proposed synthetic route is based on well-established organic transformations, and the detailed characterization plan provides a robust framework for verifying the structure and purity of the final compound. This information is intended to empower researchers and drug development professionals in their efforts to synthesize and utilize this and other valuable substituted anilines in their scientific endeavors.

References

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Propan-2-yl-5-(trifluoromethyl)aniline Hydrochloride

Introduction

2-Propan-2-yl-5-(trifluoromethyl)aniline hydrochloride is a substituted aniline derivative of increasing interest within pharmaceutical research and development. Its structural features, namely the bulky isopropyl group and the electron-withdrawing trifluoromethyl group on the aniline ring, suggest potential applications as a key intermediate in the synthesis of novel therapeutic agents. The hydrochloride salt form is typically employed to enhance the aqueous solubility and stability of the parent free base. A comprehensive understanding of the physicochemical properties of this compound is paramount for its effective utilization in drug discovery, formulation development, and manufacturing.

This technical guide provides a detailed overview of the core physicochemical properties of 2-Propan-2-yl-5-(trifluoromethyl)aniline hydrochloride. In the absence of extensive publicly available experimental data for this specific molecule, this document focuses on the robust experimental methodologies required for its characterization. The protocols described herein are grounded in established principles and regulatory guidelines, providing researchers, scientists, and drug development professionals with a practical framework for determining the essential physicochemical parameters of this and similar compounds.

Chemical Identity and General Properties

A foundational step in the characterization of any chemical entity is the confirmation of its identity and basic properties.

| Property | Data | Source |

| Chemical Name | 2-Propan-2-yl-5-(trifluoromethyl)aniline hydrochloride | N/A |

| Synonyms | 2-isopropyl-5-(trifluoromethyl)aniline hydrochloride | N/A |

| CAS Number | 2260932-92-9 | [1] |

| Molecular Formula | C₁₀H₁₃ClF₃N | [1] |

| Molecular Weight | 239.67 g/mol | [1] |

| Physical Form | Powder | [1] |

Safety Information: This compound is associated with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be used when handling this substance.[1]

Experimental Determination of Physicochemical Properties

The following sections detail the experimental protocols for determining the key physicochemical properties of 2-Propan-2-yl-5-(trifluoromethyl)aniline hydrochloride.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. For a pure substance, the melting range is typically narrow.

Methodology: Capillary Melting Point Method

This method involves heating a small sample of the compound in a capillary tube and observing the temperature range over which it melts.

Experimental Protocol:

-

Sample Preparation: A small amount of the powdered 2-Propan-2-yl-5-(trifluoromethyl)aniline hydrochloride is finely ground and packed into a capillary tube to a height of 2-3 mm.[2]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement (1-2 °C/minute) with a fresh sample.[3]

-

Observation: The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[2]

Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial to ensure thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate measurement.[3] A sharp melting range (typically < 2 °C) is indicative of high purity.

Diagram: Melting Point Determination Workflow

Caption: Workflow for Melting Point Determination.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug candidate's bioavailability. For ionizable compounds like aniline hydrochlorides, solubility is highly pH-dependent.

Methodology: OECD 105 Flask Method

The flask method is suitable for substances with a solubility greater than 10⁻² g/L and involves creating a saturated solution and measuring the concentration of the dissolved substance.[4]

Experimental Protocol:

-

Sample Preparation: An excess amount of 2-Propan-2-yl-5-(trifluoromethyl)aniline hydrochloride is added to a known volume of purified water (or buffer of a specific pH) in a flask.

-

Equilibration: The flask is agitated at a constant temperature until equilibrium is reached. A preliminary test can help determine the necessary equilibration time.[5]

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1]

Causality Behind Experimental Choices: Using an excess of the solid ensures that a saturated solution is formed, representing the maximum solubility at that temperature. Maintaining a constant temperature is critical as solubility is temperature-dependent.

Diagram: Aqueous Solubility Determination Workflow

Caption: Workflow for Aqueous Solubility Determination.

pKa Determination

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For an aniline hydrochloride, the pKa of the anilinium ion is a key parameter influencing its ionization state at different pH values.

Methodology: Potentiometric Titration

This method involves titrating a solution of the compound with a strong base and monitoring the pH change. The pKa can be determined from the resulting titration curve.[6]

Experimental Protocol:

-

Sample Preparation: A known concentration of 2-Propan-2-yl-5-(trifluoromethyl)aniline hydrochloride is dissolved in purified water.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Monitoring: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.[7]

-

Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[6]

Causality Behind Experimental Choices: Potentiometric titration provides a direct measure of the equilibrium between the protonated and deprotonated forms of the aniline. The use of a calibrated pH meter ensures accurate pH measurements, which are essential for a precise pKa determination.

Diagram: pKa Determination Workflow

Caption: Workflow for pKa Determination by Potentiometric Titration.

Partition Coefficient (LogP) and Distribution Coefficient (LogD)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is defined as the ratio of its concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent at equilibrium. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is more relevant.

Methodology: Shake-Flask Method (OECD 107)

This classic method involves partitioning the compound between n-octanol and water (or buffer) and measuring its concentration in each phase.[8]

Experimental Protocol:

-

Solvent Saturation: n-Octanol and water (or buffer of a specific pH) are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of 2-Propan-2-yl-5-(trifluoromethyl)aniline hydrochloride is dissolved in one of the phases. The two phases are then mixed and shaken until equilibrium is reached.

-

Phase Separation: The n-octanol and aqueous phases are separated, typically by centrifugation.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical method like HPLC-UV.

-

Calculation: LogP or LogD is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[9]

Causality Behind Experimental Choices: Pre-saturating the solvents is essential to prevent volume changes during the partitioning experiment. The choice of buffer for LogD determination allows for the assessment of lipophilicity at a physiologically relevant pH.

Diagram: LogP/LogD Determination Workflow

Caption: Workflow for LogP/LogD Determination by Shake-Flask Method.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol:

-

Sample Preparation: Approximately 5-10 mg of 2-Propan-2-yl-5-(trifluoromethyl)aniline hydrochloride is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).[10][11]

-

¹H NMR Acquisition: The proton NMR spectrum is acquired to determine the number of different types of protons and their connectivity.

-

¹³C NMR Acquisition: The carbon NMR spectrum provides information on the number and types of carbon atoms.

-

2D NMR (COSY, HSQC): These experiments can be performed to establish correlations between protons and carbons, aiding in the complete structural assignment.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Methodology: KBr Pellet Method

Experimental Protocol:

-

Sample Preparation: A small amount of the compound (1-2 mg) is intimately mixed with dry potassium bromide (KBr) powder (100-200 mg).[12]

-

Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.[13]

-

Spectral Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

Expected Characteristic Absorptions:

-

N-H stretch (-NH₃⁺): A broad band in the region of 3200-2800 cm⁻¹.[10]

-

Aromatic C-H stretch: Bands in the region of 3100-3000 cm⁻¹.[10]

-

C-F stretch: Strong absorptions typically in the 1350-1100 cm⁻¹ region.

-

Aromatic C=C stretch: Bands in the 1600-1450 cm⁻¹ region.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Methodology: Electron Ionization (EI) Mass Spectrometry

Experimental Protocol:

-

Sample Introduction: The sample is introduced into the mass spectrometer, where it is vaporized.[14]

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[15]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, generating a mass spectrum.

The mass spectrum would be obtained for the free base after the loss of HCl. The molecular ion peak would correspond to the molecular weight of the free base, and the fragmentation pattern would be characteristic of the compound's structure.

Chemical Stability

The chemical stability of a drug substance is a critical quality attribute that can affect its safety and efficacy.

Methodology: ICH Q1A(R2) Stability Testing

Stability studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.[16][17]

Experimental Protocol:

-

Long-Term Stability: The compound is stored under long-term storage conditions (e.g., 25 °C ± 2 °C / 60% RH ± 5% RH) for a specified period (e.g., 12 months).[17]

-

Accelerated Stability: The compound is stored under accelerated storage conditions (e.g., 40 °C ± 2 °C / 75% RH ± 5% RH) for a shorter period (e.g., 6 months).[17]

-

Forced Degradation (Stress Testing): The compound is exposed to harsh conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradation products and establish the stability-indicating nature of the analytical methods.

-

Analysis: At specified time points, samples are analyzed for appearance, assay, and degradation products using a validated stability-indicating HPLC method.

Causality Behind Experimental Choices: Long-term and accelerated stability studies are designed to predict the shelf life of the drug substance under normal storage conditions. Forced degradation studies help to understand the degradation pathways and to develop analytical methods that can separate the intact compound from its degradation products.

Conclusion

This technical guide has outlined the essential physicochemical properties of 2-Propan-2-yl-5-(trifluoromethyl)aniline hydrochloride and provided a comprehensive set of experimental protocols for their determination. By following these standardized methodologies, researchers and drug development professionals can generate the high-quality data necessary for informed decision-making throughout the drug development lifecycle. The systematic characterization of this and other novel chemical entities is fundamental to ensuring the quality, safety, and efficacy of future medicines.

References

-

International Council for Harmonisation. ICH Harmonised Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

-

BioBoston Consulting. A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). [Link]

-

FDCELL. ICH Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

Organisation for Economic Co-operation and Development. Test No. 105: Water Solubility. [Link]

-

University of Helsinki. Quick User Guide for FT-IR. [Link]

-

Vijay Nazare. Determination of Boiling Point (B.P). [Link]

-

Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. [Link]

-

European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

-

Scymaris. Water Solubility. [Link]

-

U.S. Food and Drug Administration. Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

GeeksforGeeks. Determination of Boiling Point of Organic Compounds. [Link]

-

PURE. OECD GUIDELINES FOR TESTING CHEMICALS. [Link]

-

National Sun Yat-sen University. Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. [Link]

-

Scribd. Shake Flask Method for Partition Coefficient. [Link]

-

University of Massachusetts. Determination of the melting point. [Link]

-

Vedantu. Boiling Point Determination of Organic Compounds: Chemistry Guide. [Link]

-

University of Michigan-Dearborn. Experiment 1 - Melting Points. [Link]

-

PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]

-

International Journal of Scientific & Analysis of Research. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. [Link]

-

Save My Exams. Organic Techniques - Purity (Edexcel A Level Chemistry): Revision Note. [Link]

-

Unknown. DETERMINATION OF BOILING POINTS. [Link]

-

ACS Publications. Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. [Link]

-

ResearchGate. (PDF) LogP / LogD shake-flask method v1. [Link]

-

University of Calgary. Melting point determination. [Link]

-

Northern Illinois University. FT‐IR Sample Preparation. [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]

-

PIKE Technologies. Perfect Pellet Making. [Link]

-

National Institutes of Health. OECD Guideline for the Testing of Chemicals. [Link]

-

Organisation for Economic Co-operation and Development. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link]

-

University of California, San Diego. Ionization Methods in Organic Mass Spectrometry. [Link]

-

University of Arizona. NMR Sample Preparation. [Link]

-

MDPI. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. [Link]

-

University of Colorado Boulder. Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. [Link]

-

LCGC International. The Essential Guide to Electron Ionization in GC–MS. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

JEOL. Sample preparation for NMR measurements and points to keep in mind. [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

ScienceDirect. Synthesis of isomeric (3,3,3-trifluoropropyl)anilines. [Link]

-

ACS Publications. NMR Investigation of Aniline Oligomers Produced in the Early Stages of Oxidative Polymerization of Aniline. [Link]

Sources

- 1. filab.fr [filab.fr]

- 2. almaaqal.edu.iq [almaaqal.edu.iq]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. oecd.org [oecd.org]

- 5. Water Solubility | Scymaris [scymaris.com]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. oecd.org [oecd.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. ou.edu [ou.edu]

- 12. helsinki.fi [helsinki.fi]

- 13. kinteksolution.com [kinteksolution.com]

- 14. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. ICH Official web site : ICH [ich.org]

- 17. ICH Q1A(R2) Stability Testing of New Drug Substances and Products - FDCELL [fdcell.com]

Spectroscopic Characterization of 2-Propan-2-yl-5-(trifluoromethyl)aniline Hydrochloride: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 2-Propan-2-yl-5-(trifluoromethyl)aniline hydrochloride. In the absence of publicly available experimental spectra for this specific salt, this document synthesizes information from analogous compounds and fundamental spectroscopic principles to offer a detailed predictive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and chemical synthesis, providing a robust framework for the characterization of this and structurally related molecules.

Introduction

2-Propan-2-yl-5-(trifluoromethyl)aniline is a substituted aniline derivative incorporating both an isopropyl group and a trifluoromethyl moiety. Such compounds are of significant interest in medicinal chemistry and materials science due to the unique electronic and steric properties conferred by these functional groups. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the isopropyl group can modulate lipophilicity and molecular conformation. The hydrochloride salt is often prepared to improve the compound's solubility and handling characteristics.

Accurate structural elucidation and purity assessment are critical for any chemical entity intended for further use. Spectroscopic techniques are the cornerstone of this characterization. This guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS data for 2-Propan-2-yl-5-(trifluoromethyl)aniline hydrochloride.

Molecular Structure and Predicted Spectroscopic Data

The structure of the parent compound, 2-Propan-2-yl-5-(trifluoromethyl)aniline, and its corresponding hydrochloride salt are depicted below. The protonation of the amine to form the anilinium ion is the key transformation in the formation of the hydrochloride salt.

Caption: Molecular structures of the free base and its hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of 2-Propan-2-yl-5-(trifluoromethyl)aniline hydrochloride is predicted to exhibit the following signals. The chemical shifts are estimated based on data for structurally similar anilines and the known effects of substituents and protonation.[1][2]

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| -CH(CH ₃)₂ | ~1.3 | Doublet | ~7 | 6H | Isopropyl methyl groups |

| -CH (CH₃)₂ | ~3.1 | Septet | ~7 | 1H | Isopropyl methine proton |

| Ar-H | ~7.2 - 7.5 | Multiplet | - | 3H | Aromatic protons |

| -NH ₃⁺ | Broad | Singlet | - | 3H | Ammonium protons |

Causality Behind Predictions:

-

Isopropyl Group: The methyl protons of the isopropyl group are expected to appear as a doublet around 1.3 ppm due to coupling with the single methine proton. The methine proton, in turn, will be split into a septet by the six equivalent methyl protons.[3]

-

Aromatic Protons: The aromatic protons will appear in the range of 7.2-7.5 ppm. The electron-withdrawing trifluoromethyl group and the electron-donating isopropyl group, along with the protonated amino group, will influence their precise chemical shifts, leading to a complex multiplet.

-

Ammonium Protons: Upon protonation to form the hydrochloride salt, the amine protons become ammonium protons (-NH₃⁺). These protons are typically observed as a broad singlet due to rapid exchange with trace amounts of water and quadrupolar relaxation of the nitrogen atom.[4] The signal is expected to be significantly downfield compared to the free amine's -NH₂ protons.

The proton-decoupled ¹³C NMR spectrum is predicted to show distinct signals for each carbon environment.

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |

| -CH(C H₃)₂ | ~22 | Isopropyl methyl carbons |

| -C H(CH₃)₂ | ~28 | Isopropyl methine carbon |

| Ar-C | ~115 - 145 | Aromatic carbons |

| -C F₃ | ~125 (quartet) | Trifluoromethyl carbon |

Causality Behind Predictions:

-

Aliphatic Carbons: The isopropyl methyl and methine carbons will appear in the typical aliphatic region.

-

Aromatic Carbons: The aromatic carbons will resonate between approximately 115 and 145 ppm. The carbon attached to the trifluoromethyl group will be significantly influenced by the fluorine atoms.

-

Trifluoromethyl Carbon: The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for the identification of functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 - 2800 | Broad, Strong | N-H stretching (ammonium salt) |

| ~3000 - 2850 | Medium | C-H stretching (aliphatic) |

| ~1600 - 1450 | Medium to Strong | C=C stretching (aromatic) and N-H bending (ammonium) |

| ~1300 - 1100 | Strong | C-F stretching |

| ~1250 - 1020 | Medium | C-N stretching |

Causality Behind Predictions:

-

N-H Stretching: The most significant change upon formation of the hydrochloride salt is the appearance of a broad and strong absorption band in the 3200-2800 cm⁻¹ region, which is characteristic of the N-H stretching vibrations of an ammonium salt.[5][6] This is in contrast to the two sharp peaks expected for the N-H stretching of a primary amine in the free base form.[7]

-

C-H Stretching: Aliphatic C-H stretching from the isopropyl group will be observed in the 3000-2850 cm⁻¹ range.

-

Aromatic C=C Stretching: The aromatic ring will exhibit characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

-

N-H Bending: The N-H bending vibrations of the ammonium group are also expected in the 1600-1500 cm⁻¹ region.

-

C-F Stretching: The trifluoromethyl group will give rise to strong C-F stretching absorptions, typically in the 1300-1100 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For the hydrochloride salt, analysis is typically performed on the free base after in-source dissociation.

-

Predicted Molecular Ion (M⁺) for the Free Base: m/z = 217.11

-

Predicted Fragmentation Pattern: The fragmentation is expected to proceed through characteristic pathways for anilines and compounds containing isopropyl and trifluoromethyl groups.

Caption: Predicted major fragmentation pathways for 2-Propan-2-yl-5-(trifluoromethyl)aniline.

Causality Behind Predictions:

-

Molecular Ion: The molecular ion peak for the free base is expected at an m/z corresponding to its molecular weight (217.11).

-

Loss of a Methyl Group: A common fragmentation pathway for isopropyl-substituted compounds is the loss of a methyl radical (•CH₃) to form a stable secondary carbocation, resulting in a peak at m/z 202.

-

Loss of the Trifluoromethyl Group: The C-C bond between the aromatic ring and the trifluoromethyl group can cleave, leading to the loss of a trifluoromethyl radical (•CF₃) and a fragment at m/z 148.

-

Loss of HCN: Anilines can undergo ring rearrangement and fragmentation to lose hydrogen cyanide (HCN), which would result in a peak at m/z 190.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of 2-Propan-2-yl-5-(trifluoromethyl)aniline hydrochloride.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Tetramethylsilane (TMS) can be used as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the proton-decoupled spectrum. A larger number of scans will be necessary compared to ¹H NMR.

IR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record a background spectrum of the empty sample holder or ATR crystal. Then, record the sample spectrum, typically in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, acquire the spectrum in positive ion mode to observe the protonated molecule of the free base, [M+H]⁺. For EI, the molecular ion [M]⁺˙ and its fragments will be observed.

Caption: General experimental workflow for spectroscopic analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of 2-Propan-2-yl-5-(trifluoromethyl)aniline hydrochloride. By leveraging data from analogous structures and fundamental spectroscopic principles, a comprehensive set of expected spectral data has been compiled. This information serves as a crucial reference for the identification and characterization of this compound and can aid researchers in interpreting their experimental findings. The provided experimental protocols offer a standardized approach to obtaining high-quality spectroscopic data.

References

-

Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]

-

PubChem. (n.d.). Aniline. National Center for Biotechnology Information. Retrieved from [Link]

-

precisionFDA. (n.d.). ANILINE HYDROCHLORIDE. U.S. Food and Drug Administration. Retrieved from [Link]

- Cabana, A., & Sandorfy, C. (1962). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Journal of Chemistry, 40(4), 622-630.

-

PubChem. (n.d.). 2-Isopropylaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Aniline. NIST Chemistry WebBook. Retrieved from [Link]

- International Agency for Research on Cancer. (2020). Aniline and Aniline Hydrochloride. In Some Aromatic Amines and related Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 127.

- Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. (n.d.).

- Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.

- ACD/Labs. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe?

- National Institute of Standards and Technology. (n.d.). Aniline, 2-nitro-4-trifluoromethyl-. NIST Chemistry WebBook.

- Chemistry LibreTexts. (2024, March 19). 13.6: ¹H NMR Spectroscopy and Proton Equivalence.

- Lee, K., & Lee, K. (2000). Investigation on the Solubilization Locus of Aniline-HCl Salt in SDS Micelles with 1H NMR Spectroscopy. Langmuir, 16(26), 10159-10163.

- BenchChem. (2025). Spectroscopic Analysis of 4-(Furan-2-yl)aniline Hydrochloride: A Technical Guide.

- University of Ottawa NMR Facility Blog. (2008, July 18). Second Order 1H NMR Spectra of Isopropyl Groups.

- 1H NMR Spectroscopy. (n.d.).

- IR: amines. (n.d.).

- Chapter 11 - Amines. (n.d.). Future4200.

- Hansen, P. E. (2012). A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type. Molecules, 17(5), 5823-5860.

- Marion, L., & Edwards, O. E. (1947). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Research, 25b(1), 1-6.

- Chem-Impex. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline.

-

PubChem. (n.d.). 2-(Trifluoromethyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.

- ChemicalBook. (2026, January 13). Aniline hydrochloride.

- ResearchGate. (n.d.). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6.

-

PubChem. (n.d.). 2,5-Bis(trifluoromethyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

- National Institute of Standards and Technology. (n.d.). Aniline, 2-chloro-n-isopropyl-. NIST Chemistry WebBook.

- MilliporeSigma. (n.d.). 2-Methyl-5-(trifluoromethyl)aniline.

- Wikipedia. (n.d.). Proton nuclear magnetic resonance.

- Amazon AWS. (n.d.). Silver-Mediated Trifluoromethylation of Aryldiazonium Salts: Conversion of Amino Group into Trifluoromethyl Group.

- Bluffton University. (n.d.). Infrared Spectra -- type samples.

- PubChem. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline.

- BenchChem. (2025). An In-Depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 2-Bromo-5-(trifluoromethyl)aniline.

- Beilstein Journals. (n.d.).

- Maribel, M. (2024, February 26). How to Interpret an IR Spectrum and Identify the RIGHT Functional Group [Video]. YouTube.

- ResearchGate. (n.d.). The stacked 1H NMR spectra from δ 2.90 to 3.65 for the isopropyl....

Sources

The Definitive Technical Guide to 2-Propan-2-yl-5-(trifluoromethyl)aniline Hydrochloride (CAS: 2260932-92-9)

Executive Summary

In modern drug discovery, the strategic incorporation of fluorinated and sterically hindered anilines is a cornerstone of rational drug design. 2-Propan-2-yl-5-(trifluoromethyl)aniline hydrochloride (CAS: 2260932-92-9) is a highly specialized, commercially available building block utilized primarily in the synthesis of active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth technical analysis of its structural causality, physicochemical properties, and field-proven protocols for its application in C-N cross-coupling and analytical validation.

Part 1: Physicochemical Profiling & Structural Causality

Before deploying any intermediate in a high-throughput synthesis or scale-up campaign, one must understand the causality behind its structural features. This molecule is not just a random arrangement of atoms; it is an engineered scaffold designed to solve specific pharmacokinetic and thermodynamic challenges[1].

Structural Causality

-

The Trifluoromethyl (-CF3) Group at Position 5: Fluorine is highly electronegative and possesses a van der Waals radius (1.47 Å) similar to oxygen. Placing a -CF3 group on the aromatic ring serves two purposes: it acts as an electron-withdrawing group (lowering the pKa of the amine, which can prevent off-target hERG liability) and heavily shields the ring from cytochrome P450-mediated oxidative metabolism, thereby increasing the metabolic half-life of the final drug[2].

-

The Isopropyl (2-Propan-2-yl) Group at Position 2: This bulky alkyl group introduces significant steric hindrance adjacent to the amine. In a final drug molecule, this steric bulk forces the aniline ring out of planarity with adjacent structures (e.g., when coupled to a pyrimidine or pyridine core). Breaking molecular planarity is a proven strategy to increase aqueous solubility and improve binding specificity within deep hydrophobic kinase pockets.

-

The Hydrochloride (HCl) Salt Form: The free base of this compound (C10H12F3N) is prone to oxidation and is difficult to handle in automated dispensing systems. Conversion to the HCl salt (C10H13ClF3N) yields a stable, free-flowing powder that standardizes stoichiometry and maximizes shelf-life at room temperature[3].

Quantitative Data Summary

| Property | Specification / Value |

| IUPAC Name | 2-(propan-2-yl)-5-(trifluoromethyl)aniline hydrochloride |

| CAS Registry Number | 2260932-92-9 |

| Molecular Formula | C10H13ClF3N (Free base: C10H12F3N · HCl) |

| Molecular Weight | 239.67 g/mol |

| Physical Form | Solid / Powder |

| Storage Temperature | Room Temperature (Inert atmosphere recommended) |

| InChI Key | MSMDABRVGMMWCC-UHFFFAOYSA-N |

Part 2: Synthetic Workflow & Application in Cross-Coupling

The most critical application of CAS 2260932-92-9 is its use as a nucleophile in palladium-catalyzed Buchwald-Hartwig Amination to form complex aryl C-N bonds[4]. Because the aniline is sterically hindered by the ortho-isopropyl group and electronically deactivated by the meta-CF3 group, standard nucleophilic aromatic substitution (SNAr) will fail. A highly active Pd-catalyst system is mandatory[5].

Experimental Protocol: Buchwald-Hartwig Amination

This protocol represents a self-validating system: if the catalyst degrades or moisture enters, the reaction will stall at the oxidative addition complex, preventing the consumption of the valuable aryl halide.

Reagents & Equipment:

-

Amine: 2-Propan-2-yl-5-(trifluoromethyl)aniline HCl (1.2 equiv)

-

Electrophile: Aryl bromide/iodide core (1.0 equiv)

-

Catalyst/Ligand: Pd2(dba)3 (2 mol%) and XPhos or tBuBrettPhos (4 mol%)

-

Base: Sodium tert-butoxide (NaOtBu) (2.5 equiv - Note: 1.0 equiv is consumed immediately to neutralize the HCl salt of the amine)

-

Solvent: Anhydrous, degassed Toluene or 1,4-Dioxane

Step-by-Step Methodology:

-

Preparation (Schlenk Technique): Oven-dry a reaction vessel and magnetic stir bar. Purge the vessel with Argon for 15 minutes.

-

Reagent Loading: Add the aryl halide, the aniline HCl salt, Pd2(dba)3, and the phosphine ligand to the vessel.

-

Base Addition & Neutralization: Add NaOtBu. The excess base serves a dual purpose: it first liberates the free base of the aniline in situ, and then facilitates the deprotonation of the amine during the catalytic cycle[6].

-

Solvent Addition: Inject anhydrous, degassed solvent via syringe.

-

Thermal Activation: Heat the reaction mixture to 90–100 °C for 4–12 hours. Monitor the consumption of the aryl halide via LC-MS.

-

Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography.

Fig 1: Buchwald-Hartwig amination workflow utilizing 2-Propan-2-yl-5-(trifluoromethyl)aniline HCl.

Part 3: Analytical Characterization & Validation Protocol

To ensure scientific integrity, the intermediate must be validated before use. Relying on a single analytical method is a critical failure point in drug development. We employ an orthogonal self-validating analytical workflow to confirm purity, mass, and structural integrity.

Orthogonal Validation Protocol

Step 1: Purity Assessment via HPLC-UV

-

Column: C18 Reverse-Phase (e.g., Waters XBridge, 50 x 4.6 mm, 3.5 µm).

-

Mobile Phase: Gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Trifluoroacetic acid) over 5 minutes.

-

Rationale: The highly lipophilic nature of the isopropyl and CF3 groups ensures strong retention on the C18 column. The UV detector (set to 254 nm) will quantify the purity of the aromatic system.

Step 2: Mass Confirmation via LC-MS (ESI+)

-

Method: Electrospray Ionization in positive mode.

-

Expected Observation: Because the compound is an HCl salt, the mass spectrometer will detect the ionized free base. You must look for the [M+H]+ peak at m/z 204.1 (Free base MW is ~203.20 g/mol ).

Step 3: Structural Integrity via NMR Spectroscopy

-

1H NMR (DMSO-d6): Look for the characteristic septet of the isopropyl methine proton (~3.0 ppm) and the doublet of the six methyl protons (~1.2 ppm). The amine protons will exchange or appear as a broad singlet.

-

19F NMR (DMSO-d6): A distinct, sharp singlet around -61.0 to -63.0 ppm is the definitive hallmark of the intact trifluoromethyl group. If multiple fluorine peaks are observed, defluorination or degradation has occurred.

Fig 2: Orthogonal self-validating analytical workflow for intermediate verification.

References

-

Swallow, S. (2015). "Fluorine in medicinal chemistry". Progress in Medicinal Chemistry, 54, 65-133. Available at:[Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2019). "The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook". ACS Catalysis. Available at:[Link]

Sources

- 1. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. 2-(propan-2-yl)-5-(trifluoromethyl)aniline hydrochloride | 2260932-92-9 [sigmaaldrich.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Scale-Up Guide: Buchwald-Hartwig Amination Reaction [sigmaaldrich.com]

Navigating the Solubility Landscape of 2-Propan-2-yl-5-(trifluoromethyl)aniline Hydrochloride: A Technical Guide for Drug Development Professionals

Foreword: The Critical Role of Solubility in Pharmaceutical Development

In the intricate journey of drug development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its bioavailability, processability, and ultimately, its therapeutic efficacy.[1][2] For researchers and scientists, a comprehensive understanding of an API's behavior in various solvent systems is not merely academic; it is a critical prerequisite for successful formulation, purification, and manufacturing. This guide provides an in-depth technical exploration of the solubility of 2-Propan-2-yl-5-(trifluoromethyl)aniline hydrochloride, a compound of interest in modern medicinal chemistry. In the absence of extensive public data for this specific molecule, this document will equip you with the foundational principles, predictive insights, and robust experimental protocols necessary to navigate its solubility landscape.

Deconstructing the Molecule: Physicochemical Drivers of Solubility

The solubility of 2-Propan-2-yl-5-(trifluoromethyl)aniline hydrochloride is governed by the interplay of its distinct structural features: the aniline core, the isopropyl and trifluoromethyl substituents, and its nature as a hydrochloride salt. A careful analysis of these components allows for a predictive understanding of its behavior in organic solvents.[3]

-

The Aniline Backbone: Aniline itself is slightly soluble in water but readily mixes with most organic solvents.[4][5] Its aromatic ring contributes to its nonpolar character, while the amino group can participate in hydrogen bonding.[5]

-

The Trifluoromethyl Group (-CF3): This powerful electron-withdrawing group significantly impacts the molecule's properties. It is known to increase lipophilicity, which generally suggests a higher solubility in nonpolar organic solvents.[6][7][8] The -CF3 group can also enhance metabolic stability, a desirable trait in drug candidates.[6][9]

-

The Isopropyl Group (-CH(CH3)2): As a bulky alkyl group, the isopropyl substituent is expected to further enhance the lipophilicity of the molecule, potentially increasing its solubility in nonpolar organic solvents.[10] This group can also introduce steric hindrance, which may influence crystal packing and, consequently, the energy required for dissolution.

-

The Hydrochloride Salt: The formation of a hydrochloride salt introduces a significant ionic character to the molecule. This typically enhances solubility in polar protic solvents, such as alcohols, where the salt can dissociate and the resulting ions can be solvated. However, this ionic nature generally decreases solubility in nonpolar, aprotic solvents. The solubility of aniline hydrochloride, for instance, is well-documented in polar solvents like water and alcohols.[11][12][13]

The interplay of these features suggests a nuanced solubility profile for 2-Propan-2-yl-5-(trifluoromethyl)aniline hydrochloride. Its increased lipophilicity from the trifluoromethyl and isopropyl groups will favor solubility in less polar organic solvents, while its salt form will drive solubility in more polar, protic environments.

A Predictive Framework for Solvent Selection

Based on the structural analysis, we can construct a qualitative solubility profile to guide initial solvent screening. This predictive framework is a crucial first step in experimental design, saving valuable time and resources.

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic (e.g., Methanol, Ethanol) | High | The hydrochloride salt will readily dissociate, and the resulting ions will be effectively solvated by the polar, hydrogen-bonding solvent molecules. The solubility of aniline hydrochloride in these solvents is a strong indicator of this behavior.[11] |

| Polar Aprotic (e.g., DMSO, DMF) | Moderate to High | These solvents possess high dielectric constants and can solvate the ions of the salt, though perhaps less effectively than protic solvents. They can also engage in dipole-dipole interactions with the molecule.[6] |

| Non-Polar (e.g., Toluene, Hexane) | Low | The ionic character of the hydrochloride salt will dominate, leading to poor interactions with nonpolar solvent molecules. The energy required to break the crystal lattice of the salt will not be sufficiently compensated by solvation. |

| Chlorinated (e.g., Dichloromethane) | Low to Moderate | While having a moderate polarity, these solvents are generally poor at solvating dissociated ions. Some solubility may be observed due to interactions with the organic portions of the molecule. |

This predictive table serves as a starting point for a more rigorous experimental determination of solubility.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

To obtain precise and reliable solubility data, a robust experimental methodology is essential. The shake-flask method is a widely accepted and recommended approach for determining equilibrium solubility.[1][14][15] The following protocol is designed to be a self-validating system, ensuring the integrity of the generated data.

Principle

An excess of the solid compound is equilibrated with a known volume of the solvent at a constant temperature. After equilibrium is reached, the solid and liquid phases are separated, and the concentration of the dissolved solute in the supernatant is determined using a suitable analytical technique. This concentration represents the thermodynamic solubility of the compound in that solvent at that temperature.[6]

Materials and Equipment

-

2-Propan-2-yl-5-(trifluoromethyl)aniline hydrochloride (solid)

-

Selected organic solvents (analytical grade or higher)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another validated analytical instrument.[1][16]

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-Propan-2-yl-5-(trifluoromethyl)aniline hydrochloride to a series of vials. The presence of excess solid is crucial to ensure that equilibrium is reached.

-

Accurately add a known volume of each selected solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The required time should be determined empirically by taking measurements at different time points until the concentration in the supernatant remains constant.[17]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.[6]

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique.

-

Prepare a calibration curve using standard solutions of 2-Propan-2-yl-5-(trifluoromethyl)aniline hydrochloride of known concentrations.

-

Determine the concentration of the solute in the original saturated solution by back-calculation from the diluted sample concentration.

-

The following diagram illustrates the experimental workflow for determining thermodynamic solubility.

Advanced Considerations and Predictive Modeling

For a more in-depth understanding and to guide formulation development, several advanced concepts and tools can be employed.

Thermodynamic Models

For complex systems, particularly mixed-solvent systems, thermodynamic models such as the Non-Random Two-Liquid (NRTL) or UNIQUAC models can be used to correlate and predict solubility.[11][18][19] These models require some initial experimental data to determine the necessary interaction parameters but can then be used to predict solubility over a range of solvent compositions and temperatures.[11][20]

In Silico Prediction

Computational approaches, including machine learning and quantitative structure-property relationship (QSPR) models, are increasingly being used for solubility prediction.[19][21][22] These methods can provide rapid initial estimates of solubility in a wide range of solvents, further refining the solvent selection process for experimental validation.

The logical relationship for a comprehensive solubility assessment is depicted below.

Conclusion: A Data-Driven Approach to Solubility

While direct solubility data for 2-Propan-2-yl-5-(trifluoromethyl)aniline hydrochloride may not be readily available in the public domain, a systematic and scientifically rigorous approach can effectively elucidate its solubility profile. By combining an understanding of its fundamental physicochemical properties with a robust experimental protocol, researchers can generate the high-quality data necessary to drive informed decisions in drug development. This guide provides the foundational knowledge and practical steps to confidently navigate the solubility challenges of this and other novel APIs, ultimately contributing to the successful development of new therapeutic agents.

References

-

Sun, S., & Li, Z. (2012). Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems. Journal of Chemical & Engineering Data, 57(1), 219–226. [Link]

-

Almansa, C., et al. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 27(14), 4567. [Link]

-

Teva Pharmaceutical Industries. (2018). Solving solubility issues in modern APIs. [Link]

-

Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?[Link]

-

Reachem Chemicals. (n.d.). Aniline Hydrochloride. [Link]

-

Kolker, A. R., & de Pablo, J. J. (1996). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research, 35(1), 228–235. [Link]

-

Salan, N., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation, 18(8), 5036–5046. [Link]

-

Li, Z., et al. (2012). Thermodynamics Studies on the Solubility of Inorganic Salt in Organic Solvents: Application to KI in Organic Solvents and Water–Ethanol Mixtures. Industrial & Engineering Chemistry Research, 51(38), 12485–12493. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6115, Aniline. [Link]

-

Sander, B., et al. (1986). A semiempirical formalism to calculate the effect of salts on vapor−liquid equilibria. Fluid Phase Equilibria, 27, 1–22. [Link]

-

World Health Organization. (2015). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for active pharmaceutical ingredients. [Link]

-

Zhang, Y., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports, 10(1), 19684. [Link]

-

Pinho, S. P., & Macedo, E. A. (1996). Representation of salt solubility in mixed solvents: a comparison of thermodynamic models. Fluid Phase Equilibria, 116(1-2), 209–216. [Link]

-

Deshmukh, A. S., et al. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery. [Link]

-

Liu, H., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 63. [Link]

-

Sun, S., et al. (2014). Solubility measurement of aniline hydrochloride in C6H5OH-H2O system and chemical modeling of mixed solvent electrolyte. Journal of Chemical & Engineering Data, 59(9), 2731–2736. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Trifluoromethylated Anilines in Modern Pharmaceutical Discovery. [Link]

-

Veeprho. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. [Link]

-

Zhang, H., et al. (2021). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical Analysis, 11(3), 268–280. [Link]

-

Cristofoletti, R., & Dressman, J. B. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. AAPS PharmSciTech, 22(3), 93. [Link]

-

U.S. Food and Drug Administration. (2021). M9 Biopharmaceutics Classification System- Based Biowaivers. [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). M9 Biopharmaceutics Classification System-Based Biowaivers. [Link]

-

U.S. Food and Drug Administration. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. [Link]

-

Almansa, C., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Tödheide, K. (1972). PVT Relationships. In Thermodynamic and Transport Properties of Organic Salts (pp. 1-26). [Link]

-

Cristofoletti, R., & Dressman, J. B. (2021). Comparison of solubility requirements for BCS-based biowaivers between ICH and Latin American regulatory authorities. ResearchGate. [Link]

-

NextSDS. (n.d.). 5-(propan-2-yl)-2-(trifluoromethyl)aniline — Chemical Substance Information. [Link]

- Google Patents. (2009). CN101492378A - Improvement for production process for isopropyl aniline.

-

Quora. (2021). The organic solubility table says aniline [C7H6N] is soluble 3.4 grams per 100 ml H20 and density 1.2g per ml H20, will the rest of the 5 grams (1.6 grams insoluble) be on top layer of the aqueous solution or remain in the solution?[Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 58885093, 2-Chloro-5-(propan-2-yl)aniline. [Link]

Sources

- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 2. researchgate.net [researchgate.net]

- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 4. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. nbinno.com [nbinno.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Chemical Products | Chemical Product Manufacturers [reachemchemicals.com]

- 13. Aniline hydrochloride | 142-04-1 [chemicalbook.com]

- 14. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fda.gov [fda.gov]

- 16. tapi.com [tapi.com]

- 17. who.int [who.int]

- 18. Representation of salt solubility in mixed solvents: a comparison of thermodynamic models [bibliotecadigital.ipb.pt]

- 19. d-nb.info [d-nb.info]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing) DOI:10.1039/D5DD00134J [pubs.rsc.org]

Comprehensive Stability and Storage Protocols for 2-Propan-2-yl-5-(trifluoromethyl)aniline Hydrochloride

Executive Summary

2-Propan-2-yl-5-(trifluoromethyl)aniline hydrochloride (CAS: 2260932-92-9) is a highly specialized fluorinated aromatic amine salt. It serves as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals. Maintaining the chemical integrity of this intermediate is paramount; degradation not only reduces yield but can introduce toxic, highly reactive impurities into downstream synthetic pathways.

This whitepaper provides an in-depth, mechanistically grounded guide to the stability profiling, storage requirements, and analytical quality control of this compound, adhering to [1].

Physicochemical Profiling & Degradation Mechanisms

To design an effective storage protocol, one must first understand the intrinsic vulnerabilities of the molecule. The structure features an electron-withdrawing trifluoromethyl ( −CF3 ) group at the 5-position and a sterically bulky, electron-donating isopropyl group at the 2-position.

The Mechanistic Advantage of the Hydrochloride Salt

Free-base liquid anilines are notoriously unstable. Upon exposure to ambient oxygen and light, they rapidly auto-oxidize via a radical cation pathway to form dark, insoluble polyaniline-like oligomers [2]. By converting the free base into a hydrochloride salt, the amine lone pair is protonated. This protonation eliminates the nucleophilicity of the nitrogen and drastically raises the oxidation potential of the molecule, rendering it stable at room temperature [3].

Primary Degradation Pathways

Despite the stability of the salt form, the molecule remains susceptible to three primary degradation vectors:

-

Hygroscopicity & Dissociation: Hydrochloride salts can absorb atmospheric moisture. Water ingress lowers the localized pH but, paradoxically, establishes an equilibrium that can liberate trace amounts of the free base. Once the free base is formed, it acts as a catalyst for further oxidative degradation.

-

Autoxidation of the Isopropyl Group: The tertiary benzylic carbon of the isopropyl group is a prime target for radical abstraction by reactive oxygen species (ROS), leading to hydroperoxide formation and subsequent cleavage.

-

Photolysis: Prolonged exposure to UV light can induce homolytic cleavage of the C−F bonds or initiate radical coupling of the aromatic rings.

Primary degradation pathways of 2-Propan-2-yl-5-(trifluoromethyl)aniline HCl under stress.

Empirical Stability Data & Storage Parameters

Based on standard kinetic degradation models for halogenated aniline hydrochlorides, storage parameters must be strictly controlled. The data below summarizes the recommended environmental conditions aligned with ICH Q1A(R2) guidelines for new drug substances.

Table 1: ICH Q1A(R2) Storage Conditions

| Study Type | Temperature | Relative Humidity (RH) | Minimum Duration | Container Closure System |

| Long-Term | 25°C ± 2°C | 60% ± 5% | 12 Months | Amber glass vial in foil pouch with desiccant |

| Intermediate | 30°C ± 2°C | 65% ± 5% | 6 Months | Amber glass vial in foil pouch with desiccant |

| Accelerated | 40°C ± 2°C | 75% ± 5% | 6 Months | Amber glass vial in foil pouch with desiccant |

Table 2: Acceptable Quality Limits (AQL) for Stability Assays

| Quality Attribute | Acceptance Criterion | Analytical Method |

| Appearance | White to off-white crystalline powder | Visual Inspection |

| Assay (Purity) | ≥ 98.0% | HPLC-UV |

| Free Base Content | ≤ 0.5% | LC-MS |

| Moisture Content | ≤ 1.0% | Karl Fischer Titration |

Standard Operating Procedures (SOP): Handling & Storage

To guarantee the trustworthiness of the chemical inventory, the following self-validating protocol must be used for aliquoting and storing the compound.

Protocol 1: Inert Aliquoting and Controlled Storage

Objective: Prevent moisture ingress and autoxidation during the transition from bulk to long-term storage. Causality: By removing atmospheric oxygen and moisture, the two primary catalysts for salt dissociation and oligomerization are eliminated, ensuring the compound remains indefinitely stable at room temperature.

-

Environmental Control: Transfer the bulk material into a controlled humidity glove box (RH < 10%). Purge the chamber with high-purity Argon (99.999%).

-

Expert Insight: Argon is utilized instead of Nitrogen because it is denser than air. It settles over the solid powder, providing a superior inert blanket that actively displaces oxygen away from the benzylic isopropyl carbon.

-

-

Primary Packaging: Weigh the required aliquots into amber borosilicate glass vials.

-

Expert Insight: Amber glass blocks UV radiation below 400 nm, preventing the photolytic generation of radicals that could cleave the sensitive C−F bonds.

-

-

Sealing: Cap the vials tightly using PTFE-lined closures.

-

Expert Insight: PTFE is chemically inert. Standard rubber or silicone septa can leach plasticizers when exposed to halogenated aromatic compounds over time, leading to phantom impurities in downstream HPLC traces.

-

-

Secondary Packaging (Self-Validating Step): Place the sealed vials inside heat-sealable aluminum foil pouches. Insert a color-indicating silica gel desiccant packet into the pouch, then vacuum seal it.

-

Expert Insight: The color-indicating desiccant acts as a self-validating mechanism; if a micro-leak occurs in the foil seal, the desiccant will change color, alerting the technician to quarantine the batch before chemical degradation occurs.

-

-

Incubation: Store the sealed pouches in a mapped and calibrated climate chamber set to 25°C ± 2°C.

Analytical Workflows for Quality Control (QC)

To verify the stability of the compound over its shelf life, a Stability-Indicating Assay (SIA) must be employed.

Protocol 2: Stability-Indicating HPLC-UV/MS Assay

Objective: Quantify the intact 2-Propan-2-yl-5-(trifluoromethyl)aniline hydrochloride and separate it from highly polar free-base traces and non-polar oxidative dimers.

-

Mobile Phase Preparation:

-

Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade H2O .

-

Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

-

Expert Insight: TFA acts as a volatile ion-pairing agent. It ensures the aniline remains fully protonated during the run, preventing secondary interactions with silanol groups on the stationary phase which cause severe peak tailing.

-

-

Sample Preparation: Dissolve 10.0 mg of the stability sample in 10.0 mL of a 50:50 A:B diluent. Sonicate for 2 minutes to ensure complete dissolution of both the polar salt and any hydrophobic oligomers.

-

Chromatographic Separation: Inject 5 µL onto a C18 column (150 x 4.6 mm, 3 µm particle size) maintained at 30°C. Execute a linear gradient from 5% B to 95% B over 15 minutes.

-

Detection: Monitor UV absorbance at 254 nm (for the aromatic ring system) and 210 nm (high sensitivity for the trifluoromethyl-substituted backbone).

-

System Suitability Testing (SST): Prior to sample injection, run a known reference standard. The run is only validated if the theoretical plate count ( N ) > 2000 and the tailing factor ( Tf ) < 1.5.

Quality control workflow for evaluating the stability of API intermediate batches.

References

-

Title: ICH Q1A (R2) Stability testing of new drug substances and products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

-